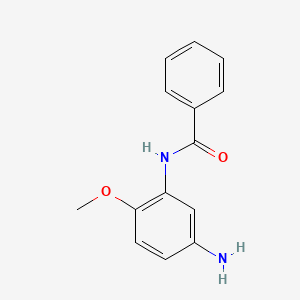

N-(5-amino-2-methoxyphenyl)benzamide

描述

N-(5-amino-2-methoxyphenyl)benzamide is a chemical compound that belongs to the larger class of benzamide (B126) derivatives. Its structure, featuring a benzamide core with amino and methoxy (B1213986) substitutions on the phenyl ring, presents a unique combination of functional groups that are of interest in the field of drug discovery.

The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds and approved drugs. ontosight.ai Derivatives of benzamide have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. nanobioletters.com This versatility has made the benzamide core a frequent starting point for the development of new therapeutic agents.

The chemical properties of the benzamide group, including its ability to form hydrogen bonds and participate in various intermolecular interactions, contribute to its capacity to bind to a diverse array of biological targets such as enzymes and receptors. ontosight.ainih.gov The relative ease of synthesis and the stability of the amide bond further enhance the attractiveness of the benzamide scaffold for medicinal chemists. nanobioletters.com

While comprehensive research focusing solely on this compound as a standalone therapeutic agent is not extensively documented, its role as a key intermediate and a structural component in the synthesis of more complex, biologically active molecules is significant. The presence of the amino group provides a reactive site for further chemical modifications, allowing for the creation of a library of derivatives. The methoxy group can also influence the compound's electronic properties and how it interacts with biological targets.

The investigation of compounds like this compound is often driven by the need to understand structure-activity relationships (SAR). By systematically modifying the structure of this parent compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for therapeutic effects.

The academic exploration of this compound analogues has led to the development of compounds with a range of biological activities. Research in this area often involves the synthesis of a series of related compounds and their subsequent evaluation in biological assays.

One area of investigation for benzamide derivatives has been in the development of enzyme inhibitors, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a target in cancer therapy. nih.govmdpi.com The benzimidazole (B57391) carboxamide scaffold, which shares structural similarities with the benzamide core, has been a foundation for effective PARP-1 inhibitors. nih.gov

Another significant area of research for benzamide derivatives is in the development of kinase inhibitors. Kinases are crucial in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. ontosight.ainih.gov The N-(thiophen-2-yl) benzamide derivatives, for example, have been identified as potent BRAFV600E inhibitors. nih.gov While not direct analogues of this compound, these studies highlight the potential of the broader benzamide class in targeting important enzymes.

The following table summarizes the types of biological activities investigated for various benzamide derivatives, providing a context for the potential applications of this compound analogues.

| Biological Target/Activity | Investigated Benzamide Scaffold | Therapeutic Area |

| PARP Inhibition | Benzimidazole Carboxamides | Cancer |

| Kinase Inhibition (BRAFV600E) | N-(thiophen-2-yl) benzamides | Cancer |

| Antimicrobial Activity | General Benzamide Derivatives | Infectious Diseases |

| Anti-inflammatory Activity | General Benzamide Derivatives | Inflammatory Disorders |

| Anticonvulsant Activity | N-(tetrahydroisoquinolinyl)-2-methoxybenzamides | Neurology |

Detailed research findings on specific analogues of this compound would typically be presented in peer-reviewed scientific literature, often including data on their synthesis and biological evaluation. For instance, a study might synthesize a series of compounds where the amino group of this compound is acylated with different substituents, and then test these new compounds for their ability to inhibit a particular enzyme or cell line. The results of such studies are crucial for advancing the field of medicinal chemistry and for the potential development of new drugs.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVOSDLLPUGRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586140 | |

| Record name | N-(5-Amino-2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-88-0 | |

| Record name | N-(5-Amino-2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 5 Amino 2 Methoxyphenyl Benzamide and Its Analogues

Strategies for Benzamide (B126) Linkage Formation

The formation of the benzamide linkage is a cornerstone in the synthesis of N-(5-amino-2-methoxyphenyl)benzamide and its analogues. This amide bond is typically forged by the reaction of a carboxylic acid derivative with an amine. A variety of methods, ranging from classical to modern catalytic approaches, are employed to achieve this transformation efficiently.

One of the most traditional and widely used methods is the Schotten-Baumann reaction . beilstein-journals.orgresearchgate.netjocpr.comresearchgate.netut.ac.ir This reaction involves the acylation of an amine with an acyl chloride or anhydride (B1165640) in the presence of an aqueous base, such as sodium hydroxide (B78521) or pyridine. beilstein-journals.orgresearchgate.net For the synthesis of this compound, this would typically involve the reaction of 2-methoxy-5-nitroaniline (B165355) with benzoyl chloride, followed by the reduction of the nitro group. The base in the Schotten-Baumann reaction serves to neutralize the hydrochloric acid that is formed, thereby driving the reaction towards the formation of the amide. beilstein-journals.orgjocpr.com The use of a two-phase solvent system, consisting of water and an organic solvent like dichloromethane, is a common characteristic of Schotten-Baumann conditions. jocpr.comresearchgate.net

Modern organic synthesis has seen the development of a plethora of coupling reagents that facilitate amide bond formation under milder conditions and with greater functional group tolerance. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP). nih.gov Other powerful coupling agents include phosphonium (B103445) salts like BOP-Cl and uronium salts such as HATU. nih.gov These reagents have proven effective in the synthesis of a wide range of amides, including those with sensitive functional groups. nih.gov

Recent advancements in amide synthesis have also focused on developing more environmentally friendly or "green" methodologies. This includes the direct condensation of carboxylic acids and amines using catalysts like boric acid or under high-temperature conditions. nih.gov Furthermore, catalytic methods, such as the use of CuCoFe2O4@GO for the direct coupling of carboxylic acids with N,N-dialkylformamides, represent an emerging area of research aimed at improving the efficiency and sustainability of amide bond formation. nih.gov Another innovative approach involves the use of a dithiocarbamate (B8719985) to form a thioester intermediate in a one-pot process, which then reacts with an amine to form the amide bond, avoiding the need for traditional coupling reagents. nih.gov

The table below summarizes some of the key strategies for benzamide linkage formation.

| Method | Reagents | Key Features |

| Schotten-Baumann Reaction | Acyl chloride/anhydride, amine, aqueous base (e.g., NaOH, pyridine) | Classical method, often uses a two-phase system. beilstein-journals.orgresearchgate.netjocpr.comresearchgate.net |

| Carbodiimide (B86325) Coupling | Carboxylic acid, amine, carbodiimide (e.g., DCC, EDC), additive (e.g., HOBt, DMAP) | Widely used in peptide synthesis, mild conditions. nih.gov |

| Phosphonium/Uronium Salt Coupling | Carboxylic acid, amine, phosphonium salt (e.g., BOP-Cl) or uronium salt (e.g., HATU) | High efficiency, suitable for sterically hindered substrates. nih.gov |

| Direct Condensation | Carboxylic acid, amine, catalyst (e.g., boric acid) or high temperature | Atom-economical, can be environmentally friendly. nih.gov |

| Thioester-mediated Synthesis | Carboxylic acid, dithiocarbamate, amine | "Green" one-pot method, avoids traditional coupling reagents. nih.gov |

Functionalization and Derivatization Approaches for the Benzamide Moiety

The benzamide moiety in this compound offers multiple sites for functionalization and derivatization, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the benzoyl ring, the N-H group of the amide, or the methoxyphenyl ring, particularly at the free amino group.

The amino group on the methoxyphenyl ring is a prime target for derivatization. It can undergo a variety of reactions typical of primary aromatic amines. For instance, it can be acylated with different acyl chlorides or anhydrides to introduce a second amide functionality. Alkylation reactions can also be performed to introduce alkyl or aryl groups. Furthermore, the amino group can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce halides, cyano groups, or hydroxyl groups.

The benzoyl ring can be functionalized through electrophilic aromatic substitution reactions. The nature and position of the substituent can be controlled by the directing effects of the existing groups on the ring. For example, starting with a substituted benzoic acid before the amide bond formation allows for the introduction of a wide range of functional groups at various positions.

The amide N-H group can also be a site for derivatization, although it is generally less reactive than the primary amino group. It can be alkylated or acylated under specific conditions.

A notable strategy for the derivatization of related aminophenyl benzamides involves a reaction with phenyl isocyanate. In a study on N-(2-aminophenyl)benzamides, a reaction with phenyl isocyanate in the presence of an oxidizing agent like potassium persulfate led to the synthesis of secondary amides. beilstein-journals.org This process involves a sequential nucleophilic/intramamolecular addition followed by transamidation. beilstein-journals.org

The table below provides an overview of potential functionalization and derivatization approaches for the benzamide moiety.

| Site of Functionalization | Type of Reaction | Potential Reagents | Resulting Functional Group |

| Amino group on methoxyphenyl ring | Acylation | Acyl chlorides, anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary or tertiary amine | |

| Diazotization/Sandmeyer reaction | NaNO2, HCl; CuX (X = Cl, Br, CN) | Halide, cyano, hydroxyl | |

| Benzoyl ring | Electrophilic aromatic substitution | Halogens, nitric acid, sulfuric acid, acyl chlorides | Halide, nitro, sulfonic acid, ketone |

| Amide N-H group | Alkylation | Alkyl halides, base | N-alkylated amide |

| Acylation | Acyl chlorides, anhydrides | Imide |

Regioselective Synthesis Techniques for Substituted Methoxyphenyl Moieties

The regioselective synthesis of the 5-amino-2-methoxyphenyl moiety is a critical aspect in the preparation of this compound and its analogues. The substitution pattern on this ring is governed by the directing effects of the methoxy (B1213986) and amino (or its precursor, the nitro) groups.

Both the methoxy (-OCH3) and amino (-NH2) groups are ortho, para-directing and activating groups in electrophilic aromatic substitution. beilstein-journals.orgnih.gov This is due to the ability of the oxygen and nitrogen atoms to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution at the ortho and para positions. beilstein-journals.orgnih.gov When both groups are present on the ring, their combined directing effects must be considered to predict the outcome of a substitution reaction. In the case of 2-methoxyaniline, the para position to the amino group (position 5) and the ortho position to the amino group (position 3) are activated. Similarly, the ortho position to the methoxy group (position 3) and the para position to the methoxy group (position 5) are activated. Therefore, electrophilic substitution is strongly directed to positions 3 and 5.

A common strategy to achieve the desired 5-amino-2-methoxy substitution pattern is to start with a precursor that has a nitro group instead of an amino group. The nitro (-NO2) group is a deactivating and meta-directing group. nih.gov By starting with a suitably substituted nitroanisole, the desired regiochemistry can be achieved, followed by the reduction of the nitro group to an amino group. For instance, the nitration of anisole (B1667542) (methoxybenzene) yields a mixture of ortho- and para-nitroanisole. researchgate.net The separation of these isomers followed by further functionalization can lead to the desired precursor.

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. researchgate.net This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. researchgate.net Both methoxy and amide groups can act as DMGs. researchgate.net This allows for the introduction of an electrophile specifically at the position ortho to the directing group. For example, ortho-lithiation of an N-pivaloyl-protected aniline (B41778) can be used to introduce substituents at the ortho position.

The table below outlines some of the key regioselective synthesis techniques for substituted methoxyphenyl moieties.

| Technique | Directing Group(s) | Mechanism | Outcome |

| Electrophilic Aromatic Substitution | -OCH3, -NH2 (or -NO2) | Resonance and inductive effects | Substitution at positions activated by the directing groups. beilstein-journals.orgnih.gov |

| Directed ortho-Metalation (DoM) | -OCH3, -NHR (amide) | Coordination of organolithium reagent by the DMG | Highly regioselective substitution at the ortho position to the DMG. researchgate.net |

| Nucleophilic Aromatic Substitution | Activating group (e.g., -NO2) para or ortho to a leaving group | Addition-elimination | Substitution of the leaving group. |

Multi-Step Chemical Reaction Pathways for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step reaction pathways that combine various synthetic strategies. These pathways are designed to build the molecule in a stepwise manner, allowing for the introduction of multiple functional groups with precise control over their placement.

A plausible multi-step synthesis of the parent compound, this compound, would likely start from a readily available precursor such as 3-methoxy-5-nitroaniline (B1585972). The synthesis of 3-methoxy-5-nitroaniline itself can be achieved from 1,3,5-trinitrobenzene (B165232). ut.ac.ir Treatment of 1,3,5-trinitrobenzene with sodium methoxide (B1231860) yields 3,5-dinitroanisole, which upon partial reduction gives 3-methoxy-5-nitroaniline. ut.ac.ir

Once 3-methoxy-5-nitroaniline is obtained, the next step would be the formation of the benzamide linkage. This can be achieved by reacting it with benzoyl chloride under Schotten-Baumann conditions or by using a suitable coupling reagent with benzoic acid. This would yield N-(2-methoxy-5-nitrophenyl)benzamide. The final step in this pathway would be the reduction of the nitro group to an amino group. This reduction can be carried out using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media. scirp.org

For the synthesis of more complex analogues, this basic pathway can be modified. For example, substituted benzoyl chlorides or benzoic acids can be used in the amide formation step to introduce substituents on the benzoyl ring. The amino group of the final product can be further functionalized as described in section 2.2.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for the synthesis of N-aryl benzamides and can be incorporated into multi-step pathways. nih.govorganic-chemistry.org These reactions allow for the formation of the C-N bond between an aryl halide and an amide. nih.govorganic-chemistry.org

The table below illustrates a potential multi-step reaction pathway for the synthesis of this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1,3,5-Trinitrobenzene | Sodium methoxide | 3,5-Dinitroanisole |

| 2 | 3,5-Dinitroanisole | Reducing agent (e.g., Na2S) | 3-Methoxy-5-nitroaniline |

| 3 | 3-Methoxy-5-nitroaniline, Benzoyl chloride | Base (e.g., pyridine) | N-(2-methoxy-5-nitrophenyl)benzamide |

| 4 | N-(2-methoxy-5-nitrophenyl)benzamide | Reducing agent (e.g., H2, Pd/C or SnCl2, HCl) | This compound |

Novel Synthetic Routes to Fused Heterocyclic Systems Containing the Benzamide Core

The this compound scaffold can serve as a versatile precursor for the synthesis of a variety of fused heterocyclic systems, such as pyrazoles, pyrazolopyrimidines, and thiadiazoles. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the amino group and the adjacent methoxy group on the phenyl ring, along with the benzamide functionality, provides multiple reactive sites for cyclization reactions.

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. In the context of benzamide analogues, a common approach is to start with a benzamide-based precursor that can be cyclized to form a pyrazole (B372694) ring. For example, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide can be synthesized from the reaction of N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with hydrazine hydrate (B1144303). nih.gov This aminopyrazole derivative can then be used as a building block for further elaborations.

Pyrazolopyrimidines: Pyrazolopyrimidines can be synthesized from aminopyrazole precursors. For instance, the reaction of an N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide with arylmethylene malononitriles in the presence of a catalyst like piperidine (B6355638) can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov This reaction proceeds via a Michael addition of the exocyclic amino group of the pyrazole to the double bond of the arylmethylene malononitrile, followed by cyclization. nih.gov

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. nih.gov To incorporate the benzamide core, a benzoic acid derivative would be reacted with thiosemicarbazide to form a 2-amino-5-aryl-1,3,4-thiadiazole. This can then be further functionalized, for example, by N-acylation with a substituted benzoyl chloride, to introduce the benzamide moiety.

The table below summarizes some of the synthetic routes to fused heterocyclic systems containing a benzamide core.

| Heterocyclic System | Starting Material/Precursor | Key Reaction | Example Reagents |

| Pyrazole | Benzamide-based acyclic precursor | Cyclization with hydrazine | Hydrazine hydrate nih.gov |

| Pyrazolopyrimidine | Aminopyrazole derivative | Michael addition and cyclization | Arylmethylene malononitriles, piperidine nih.gov |

| Thiadiazole | Carboxylic acid, thiosemicarbazide | Cyclodehydration | Polyphosphoric acid, POCl3 nih.gov |

Spectroscopic and Crystallographic Characterization of N 5 Amino 2 Methoxyphenyl Benzamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of the atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the context of N-(5-amino-2-methoxyphenyl)benzamide analogues, ¹H NMR spectra reveal characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the amide and amine protons.

The chemical shifts (δ) of protons are influenced by their local electronic environment. For instance, aromatic protons typically resonate in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The protons of the methoxy group (–OCH₃) usually appear as a sharp singlet around δ 3.7-3.9 ppm. The amide proton (–NH–C=O) signal is often observed as a broad singlet in the range of δ 8.0-10.5 ppm, with its chemical shift and broadness being dependent on factors like solvent and concentration. The protons of the primary amino group (–NH₂) also give rise to a characteristically broad signal.

The coupling patterns (splitting of signals) observed in ¹H NMR spectra provide valuable information about the proximity of neighboring protons. For example, the ortho, meta, and para relationships of protons on the benzene rings can be deduced from their splitting patterns, which are governed by the J-coupling constants.

A study on related benzamide (B126) derivatives provides insight into the expected spectral features. For example, in a series of N-substituted benzamides, the aromatic protons displayed characteristic peaks corresponding to the phenyl backbones. mdpi.com Similarly, for 3-amino-N-(5-chloro-2-methoxyphenyl)benzamide, the methoxy group protons are identified at approximately δ 3.75 ppm, and the amide NH signal appears around δ 10.5 ppm in DMSO-d₆.

Table 1: Representative ¹H NMR Data for Benzamide Analogues

| Compound | Solvent | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Amide Proton (δ, ppm) |

| Benzamide | DMSO-d₆ | 7.46-8.05 | - | 7.46, 8.05 |

| 3-amino-N-(5-chloro-2-methoxyphenyl)benzamide | DMSO-d₆ | Not specified | ~3.75 | ~10.5 |

| N-(2-methoxyphenyl)formamide | Not specified | Not specified | Not specified | Not specified |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

For this compound and its analogues, the carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing significantly downfield in the range of δ 165-175 ppm. mdpi.com The carbon atoms of the aromatic rings resonate in the region of δ 110-150 ppm. The chemical shifts of these aromatic carbons are influenced by the nature and position of the substituents. For instance, carbons bearing electron-donating groups like the amino (–NH₂) and methoxy (–OCH₃) groups will be shielded and appear at higher fields (lower δ values), while carbons attached to electron-withdrawing groups will be deshielded and appear at lower fields (higher δ values). The carbon of the methoxy group typically appears around δ 55-60 ppm.

Studies on various benzamide derivatives have consistently shown the characteristic signal of the C=O group in their ¹³C NMR spectra. mdpi.com The application of techniques like the dual-substituent parameter approach to the ¹³C chemical shifts of ring carbon atoms has been used to derive polar and resonance substituent constants for the C(O)NYZ groups in benzamide derivatives. journals.co.za

Table 2: Representative ¹³C NMR Data for Benzamide Analogues

| Compound | Solvent | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) |

| N-benzylbenzamide | Not specified | Not specified | Not specified | - |

| N-(2-methoxyphenyl)formamide | Not specified | Not specified | Not specified | Not specified |

| N,N'-di-p-Methoxyphenyl-2,5-diketopiperazine | Not specified | Not specified | Not specified | Not specified |

Mass Spectrometry Techniques in Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺.

For this compound and its analogues, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule, confirming its molecular weight. For example, the accurate mass measurement of a related benzamide derivative using ESI⁺ resulted in an [M+H]⁺ peak at m/z 274.0992, which was in close agreement with the calculated mass. mdpi.com

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the sample molecules, causing them to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure and can be used for identification purposes.

For benzamide analogues, EI-MS can provide valuable structural information. For instance, the mass spectrum of N-(4-methoxyphenyl)benzamide shows a molecular ion peak at m/z 227 and a base peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. nih.gov The fragmentation of this compound under EI conditions would likely involve cleavage of the amide bond and fragmentation of the substituted phenyl rings.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for analyzing complex mixtures and for the purification and identification of individual components.

In the context of synthesizing and characterizing this compound analogues, LC-MS is used to monitor the progress of reactions and to confirm the molecular weight of the products. For instance, a reverse-phase HPLC method coupled with MS can be used for the analysis of compounds like N-(4-amino-5-chloro-2-methoxyphenyl)benzamide. sielc.com The mobile phase typically consists of acetonitrile (B52724) and water with an acid modifier like formic acid for MS compatibility. sielc.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds, creating a unique spectral fingerprint for the compound. For this compound and its analogues, IR spectroscopy is crucial for confirming the presence of key functional groups, particularly the amide and amine moieties.

The IR spectra of benzamide derivatives exhibit several characteristic absorption bands. The N-H stretching vibrations of the secondary amide group typically appear in the region of 3300-3500 cm⁻¹. nih.gov For instance, in the related compound N-(diisopropylphosphanyl)benzamide, the N-H stretching vibration is observed at 3288 cm⁻¹. mdpi.com In analogues containing a primary amino group (-NH₂), two distinct bands can often be observed in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

The most intense and characteristic band for amides is the C=O stretching vibration, often referred to as the Amide I band. This absorption typically occurs in the range of 1630-1680 cm⁻¹. In N-(diisopropylphosphanyl)benzamide, this band is found at 1651 cm⁻¹. mdpi.com The position of this band can be influenced by factors such as hydrogen bonding and the electronic nature of substituents on the aromatic rings.

Another important diagnostic peak is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. This band is typically observed between 1510 and 1570 cm⁻¹. The presence and specific positions of these bands in the IR spectrum provide strong evidence for the successful synthesis of the target benzamide structure. x-mol.net

Interactive Table: Characteristic IR Absorption Bands for Benzamide Analogues

| Functional Group | Vibration Type | Compound | Observed Frequency (cm⁻¹) |

| Amide N-H | Stretch | N-(diisopropylphosphanyl)benzamide mdpi.com | 3288 |

| Amide C=O | Stretch (Amide I) | N-(diisopropylphosphanyl)benzamide mdpi.com | 1651 |

| Hydrazide N-H | Stretch | N′-(4-methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide nih.gov | 3316 |

| Hydrazide C=O | Stretch | (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide nih.gov | 1686 |

Elemental Analysis in Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This quantitative method provides a direct means of verifying the empirical formula of a newly synthesized molecule, such as an this compound analogue. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula.

A close agreement, typically within ±0.4%, between the found and calculated values is considered strong evidence of the compound's purity and correct elemental composition. mdpi.com This analysis is a critical step in the characterization of novel compounds, complementing spectroscopic data to confirm that the desired product has been obtained and is free from significant impurities. For example, studies on various amide derivatives routinely employ elemental analysis to validate their structures alongside IR and NMR spectroscopy. mdpi.comresearchgate.net

Interactive Table: Elemental Analysis Data for N-(diisopropylphosphanyl)benzamide

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 65.8 | 65.9 |

| Hydrogen (H) | 8.50 | 8.6 |

| Nitrogen (N) | 5.90 | 5.9 |

| Data sourced from a study on N-(diisopropylphosphanyl)benzamide, a related amide compound. mdpi.com |

X-ray Crystallography for Three-Dimensional Structural Determination

Studies on analogues of this compound have utilized X-ray crystallography to unambiguously confirm their molecular structures. For example, the analysis of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide revealed that the two aromatic rings have a dihedral angle of 67.66 (9)° between them. nih.gov In the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, the central amide moiety is nearly planar, and molecules are linked into chains by strong O-H···O hydrogen bonds. researchgate.net

This technique is also crucial for understanding the orientation of substituents. In the 3,4,5-trimethoxy analogue, it was found that the methoxy groups at the 3- and 5-positions lie almost in the plane of their attached aromatic ring, while the group at the 4-position is oriented nearly perpendicularly. nih.gov Such detailed structural insights are invaluable for structure-activity relationship studies and for understanding the molecule's physicochemical properties. The crystallographic data, including the crystal system, space group, and unit cell dimensions, provide a unique identifier for the specific crystalline form of the compound. x-mol.netresearchgate.net

Interactive Table: Crystallographic Data for Benzamide Analogues

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

| 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide | C₁₇H₁₉NO₅ | Orthorhombic | Pca2₁ | 7.409 | 22.522 | 9.681 | nih.gov |

| N-(2-hydroxy-5-methylphenyl)benzamide | C₁₄H₁₃NO₂ | Monoclinic | P2₁/n | 7.2263 | 17.6534 | 8.8752 | researchgate.net |

| 3-acetoxy-2-methyl-N-(2-methoxyphenyl)benzamide | C₁₇H₁₇NO₄ | Triclinic | P-1 | - | - | - | x-mol.netresearchgate.net |

Biological Activities and Pharmacological Potentials of N 5 Amino 2 Methoxyphenyl Benzamide Analogues

Antimicrobial Activity Studies

The benzamide (B126) core structure is a versatile foundation for the development of novel antimicrobial agents. Analogues of N-(5-amino-2-methoxyphenyl)benzamide have shown considerable efficacy against a variety of pathogenic bacteria and fungi.

Antibacterial Efficacy

Benzamide derivatives have been identified as potent antibacterial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria. Research into various substituted benzamides has highlighted their potential in overcoming microbial resistance. For instance, a series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives showed promising activity, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 1.49 µM against strains like Staphylococcus aureus, Streptococcus viridans, Escherichia coli, and Klebsiella pneumoniae. researchgate.net One sulfonamide-benzamide hybrid, N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide, was noted as a particularly potent lead compound. researchgate.net

Similarly, other studies have synthesized benzamide compounds that exhibit significant zones of inhibition. One investigation found that a specific derivative, compound 5a, showed excellent activity against Bacillus subtilis and E. coli with inhibition zones of 25 mm and 31 mm, and MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. researchgate.net The inclusion of different structural motifs, such as quinoxaline (B1680401) and benzo[b]phenoxazine, has also been explored. Certain N-substituted-β-amino acid derivatives containing these moieties displayed good activity against Staphylococcus aureus and Mycobacterium luteum. nih.gov These findings underscore the importance of the benzamide nucleus in the design of new antibacterial drugs. researchgate.net

Table 1: Antibacterial Activity of Selected Benzamide Analogues

| Compound | Target Organism | Measurement | Result |

|---|---|---|---|

| 5-(bromo/nitropyridin-2-yl)benzamide derivatives | S. aureus, E. coli, K. pneumoniae | MIC | 0.22–1.49 µM |

| Compound 5a (a benzamide derivative) | B. subtilis | MIC | 6.25 µg/mL |

| Compound 5a (a benzamide derivative) | E. coli | MIC | 3.12 µg/mL |

| N-Substituted-β-amino acid derivative 9a-c | S. aureus | Activity | Good |

| N-Substituted-β-amino acid derivative 10b,c | M. luteum | Activity | Good |

Antifungal Efficacy

The development of effective antifungal agents is crucial, particularly for immunocompromised patients. Analogues based on the benzamide structure have demonstrated significant fungicidal properties. For example, a series of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated, with some compounds showing good antifungal activities at a concentration of 100 μg/ml. biorxiv.org

Further studies on cyanopyridine derivatives, which can be considered structural analogues, also reported antifungal activity against pathogens like Aspergillus niger. Additionally, research into N-substituted-β-amino acid derivatives containing quinoxaline and benzo[b]phenoxazine moieties found that three specific compounds exhibited significant antifungal activity against Candida tenuis and Aspergillus niger. nih.gov These results indicate that the core benzamide structure and its bioisosteres are promising templates for the discovery of new antifungal drugs.

Antiviral Efficacy (e.g., HIV-1 Vif Inhibition, Influenza H5N1)

The antiviral potential of benzamide analogues has been explored against significant human pathogens, including Human Immunodeficiency Virus 1 (HIV-1) and the highly pathogenic avian influenza A (H5N1) virus.

A benzamide derivative, identified as AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), has been shown to possess potent anti-HIV-1 activity. This compound was found to inhibit viral replication at the early stages of the HIV-1 infection cycle, specifically impairing reverse transcription and the nuclear import of viral cDNA. It demonstrated a 50% effective concentration (EC50) of 0.7 µM in CD4+ C8166 T cells and was also effective against HIV-1 strains resistant to existing drugs like AZT and nevirapine.

In the context of influenza, various benzamide-related structures have been identified as inhibitors of the H5N1 virus. One study found that 3-fluoro-N-(2-(piperidin-1-yl)ethyl)-5-(trifluoromethyl)benzamide hydrochloride could inhibit H5N1 virus infection by blocking viral entry, with a 50% inhibitory concentration (IC50) of 27.03 μM. A series of N-[(thiophen-3-yl)methyl]benzamides were investigated as inhibitors of the hemagglutinin (HA)-mediated fusion process, with the most active compound, VF-57a, showing a strong ability to block H5N1-pseudovirus entry with an EC50 value of 0.8 µM. researchgate.net Furthermore, furan-carboxamide derivatives have also been identified as novel inhibitors of the lethal H5N1 virus, with one compound showing an EC50 value of 1.25 µM. biorxiv.org

Anti-inflammatory Response Modulation

Chronic inflammation is a key factor in numerous diseases. Benzamide analogues have emerged as potential modulators of inflammatory responses. Amide derivatives are recognized for their diverse pharmacological effects, including anti-inflammatory properties. researchgate.net

Specific studies have focused on designing benzamide derivatives with potent anti-inflammatory activity. A series of novel N-phenylcarbamothioylbenzamides were synthesized and evaluated for their ability to reduce inflammation in a carrageenan-induced paw edema test. Compounds with N-(2,4-dibromophenyl) and N-(2-nitrophenylcarbamothioyl) substitutions (1e and 1h, respectively) demonstrated significantly improved in vivo anti-inflammatory potency. Their mechanism of action was linked to the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. These findings suggest that such compounds are promising candidates for further development as anti-inflammatory agents.

Antiproliferative and Anticancer Activities against Diverse Malignancies

The search for novel anticancer agents is a cornerstone of pharmaceutical research, and benzamide derivatives have shown significant promise in this area. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines, demonstrating a wide range of antiproliferative activities. researchgate.net The versatility of the benzamide scaffold allows for structural modifications that can lead to potent and selective anticancer agents.

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Analogues of this compound have been extensively studied for their efficacy against breast cancer, particularly the estrogen receptor-positive MCF-7 cell line and the triple-negative MDA-MB-231 cell line.

One study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to benzamide analogues, identified compounds with potent antiproliferative effects. Compound 2 in this series exhibited a strong effect against the MCF-7 cell line with an IC50 of 0.013 µM and was also the most active against MDA-MB-231 cells with an IC50 of 0.056 µM. Another class of compounds, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, has also been described as having potent anti-proliferative activity against MDA-MB-231 cells. The most potent molecules from this series, 7h and 7i, demonstrated IC50 concentrations of 25–50 nM against MDA-MB-231 cells.

Furthermore, research on 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides, which contain an amide linkage, identified a compound (compound 2) with a GI50 value of 21.0 µM against the MDA-MB-468 breast cancer cell line, a model often used alongside MDA-MB-231. These studies highlight the potential of developing targeted therapies for different subtypes of breast cancer based on the versatile benzamide scaffold.

Table 2: Antiproliferative Activity of Selected Analogues against Breast Cancer Cell Lines

| Compound/Analogue Class | Cell Line | Measurement | Result |

|---|---|---|---|

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | IC50 | 0.013 µM |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MDA-MB-231 | IC50 | 0.056 µM |

| 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridine (Compound 7h) | MDA-MB-231 | IC50 | 25-50 nM |

| 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridine (Compound 7i) | MDA-MB-231 | IC50 | 25-50 nM |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (Compound 2) | MDA-MB-468 | GI50 | 21.0 µM |

Colon Cancer Cell Lines (e.g., HCT-116, HT-29)

Research has demonstrated the antiproliferative effects of this compound analogues against human colon cancer cell lines. A novel derivative, 2-methoxy-5-amino-N-hydroxybenzamide, was found to be approximately 10 times more potent than its parent compound, mesalamine, in inhibiting the proliferation of colorectal cancer (CRC) cells. nih.gov This compound was shown to induce a G0/G1 phase cell cycle arrest. nih.gov Further studies revealed that this analogue sensitizes colon cancer cells (HCT-116 and HT-29) to TRAIL-induced apoptosis by modulating the expression of death receptor 5 and survivin. nih.gov

Other benzamide derivatives have also shown efficacy. A series of 3,4,5-trihydroxy-N-alkyl-benzamides were synthesized and tested against HCT-116 cells. The derivative 3,4,5-trihydroxy-N-hexyl-benzamide demonstrated the most potent anticancer effect with an IC50 value of 0.07 µM. orientjchem.org Additionally, 2-amino-1,4-naphthoquinone-benzamide derivatives have been evaluated, with some showing more potent activity against the HT-29 cell line than the standard drug cisplatin. nih.gov

The challenge of multidrug resistance in colon cancer has also been addressed. The benzamide derivative VKNG-2 was found to reverse resistance in the S1-M1-80 colon cancer cell line to the chemotherapeutic agents mitoxantrone (B413) and SN-38 by inhibiting the efflux function of the ABCG2 transporter. mdpi.com

| Compound/Derivative | Cell Line | Observed Effect | IC50 Value | Source |

|---|---|---|---|---|

| 2-methoxy-5-amino-N-hydroxybenzamide | CRC Cells | Inhibition of proliferation; G0/G1 arrest | Not specified | nih.gov |

| 2-methoxy-5-amino-N-hydroxybenzamide | HCT-116, HT-29 | Sensitization to TRAIL-induced apoptosis | Not specified | nih.gov |

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 | Anticancer and inhibitory effect | 0.07 µM | orientjchem.org |

| 3,4,5-trihydroxy-N-tert-butyl-benzamide | HCT-116 | Anticancer activity | 0.16 µM | orientjchem.org |

| 2-amino-1,4-naphthoquinone-benzamide (Compound 5e) | HT-29 | Cytotoxic activity | More potent than cisplatin | nih.gov |

| VKNG-2 | S1-M1-80 | Reversal of multidrug resistance | 5 µM (concentration used) | mdpi.com |

Leukemic Cell Lines (e.g., K562, H9)

Analogues of this compound have been investigated for their cytotoxic effects on leukemic cells. A study on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives demonstrated dose-dependent inhibition of cell viability in Jurkat T-cell lymphoma and HL-60RG human leukemia cell lines. nih.gov The research indicated that these compounds induced a transient cell-cycle delay at lower concentrations and cell death at higher concentrations. nih.gov The HL-60RG cells appeared to be more susceptible to the benzamidoxime (B57231) derivatives than the Jurkat cells. nih.gov

In the context of multidrug-resistant (MDR) leukemic cells, the natural compound piperine (B192125) has shown selective cytotoxicity. mdpi.com Studies on the K562 cell line and its MDR variants, Lucena-1 and FEPS, revealed that piperine had a more pronounced effect on the MDR cells. mdpi.com This suggests a potential for overcoming drug resistance in leukemia. mdpi.com

| Compound/Derivative | Cell Line | Observed Effect | Source |

|---|---|---|---|

| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogues | Jurkat, HL-60RG | Dose-dependent inhibition of cell viability | nih.gov |

| Piperine | K562, Lucena-1, FEPS | Selective cytotoxicity against MDR cells | mdpi.com |

Other Cancer Cell Lines (e.g., HeLa, A549, HepG2, PANC-1, Ovarian, Pancreatic Carcinoma)

The anticancer potential of this compound analogues extends to a variety of other cancer cell lines.

HeLa (Cervical Cancer), A549 (Lung Cancer), and HepG2 (Liver Cancer): A series of novel resveratrol (B1683913) analogues, which can share structural similarities with benzamides, demonstrated significant anti-proliferative activities against HepG2, A549, and HeLa cells. researchgate.net Another study focusing on Matrine derivatives, which were designed to target Hsp90, also reported antiproliferative effects against A549, HepG2, and HeLa cells. researchgate.net Derivative 5a from this series was particularly potent, with IC50 values of 7.35 µM (A549), 7.727 µM (HepG2), and 8.02 µM (HeLa). researchgate.net

Pancreatic Cancer (PANC-1, Miapaca-2, BxPC-3): A series of 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones were synthesized and identified as potential inhibitors of pancreatic cancer cell growth in Panc-1, Miapaca-2, and BxPC-3 cell lines. nih.gov Flow cytometric analysis identified one compound, 4k, as a lead compound that arrests the S phase of the cell cycle in BxPC-3 cells at low micromolar concentrations. nih.gov

Breast Cancer (MDA-MB-231): Newly synthesized 2-amino-1,4-naphthoquinone-benzamides showed potent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with all tested compounds being more potent than the control drug cisplatin. nih.gov

| Compound/Derivative Class | Cell Line(s) | Key Finding | Specific Compound Example (IC50) | Source |

|---|---|---|---|---|

| Matrine Contains Coumarins derivatives | A549, HepG2, HeLa | Significant antiproliferative activity | Compound 5a (7.35 µM, A549) | researchgate.net |

| 2-amino-1,4-naphthoquinone-benzamides | MDA-MB-231 | More potent than cisplatin | Compound 5e (0.4 µM) | nih.gov |

| 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones | PANC-1, Miapaca-2, BxPC-3 | Inhibition of pancreatic cancer cell growth | Compound 4k arrests S phase | nih.gov |

| Resveratrol analogues | HepG2, A549, HeLa | Significant anti-proliferative activities | Not specified | researchgate.net |

Analgesic Properties Investigations

Certain analogues have been specifically designed and evaluated for their pain-relieving properties. Research into 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides, developed as cyclooxygenase-1 (COX-1) inhibitors, showed analgesic activity in a murine acetic acid-induced writhing test. nih.gov Among the synthesized compounds, 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide exhibited potent COX-1 inhibitory and analgesic effects, comparable to the standard drug indomethacin (B1671933). nih.govlookchem.com Another derivative, 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide, demonstrated a more potent analgesic effect than indomethacin without causing apparent gastric damage. nih.govlookchem.com These findings suggest that such compounds are promising candidates for the development of new analgesic agents. nih.gov

Antiparasitic Activity (e.g., Trypanosoma cruzi, Plasmodium falciparum)

The benzamide scaffold has been explored for its potential in treating parasitic diseases.

Trypanosoma cruzi (Chagas Disease): A series of 5-nitro-2-aminothiazole-based amides were synthesized and found to be active against T. cruzi amastigotes. nih.gov Three of these compounds were more potent than the standard drug benznidazole (B1666585). nih.gov Further research on N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides also showed high trypanocidal activity against three strains of T. cruzi. researchgate.net The compound 4-butyl-[N'-(5-nitrofuran-2-yl) methylene] benzidrazide was notably more active than both benznidazole and nifurtimox. researchgate.net

Plasmodium falciparum (Malaria): While direct studies on this compound analogues were not prominently found, the broader class of benzimidazole (B57391) derivatives, which share some structural features, have been identified as promising inhibitors of P. falciparum. nih.gov These compounds target the apical membrane antigen 1 (AMA-1), which is crucial for the parasite's invasion of red blood cells. nih.gov

Antioxidant Activity Investigations

The capacity of benzamide derivatives to act as antioxidants has been evaluated through various in vitro assays. Antioxidant properties are significant as they can help mitigate oxidative stress, which is implicated in numerous diseases.

In one study, novel hydroxy-substituted N-benzimidazole benzamide derivatives were screened for their antioxidative capacity. mdpi.com Several derivatives showed excellent antioxidant activity in the ferric reducing/antioxidant power (FRAP) assay, proving more active than the standard antioxidant BHT. mdpi.com These compounds also demonstrated a strong ability to stabilize DPPH radicals. mdpi.com However, in the ABTS radical scavenging test, most derivatives showed weak interaction, with the exception of a 3,4,5-trihydroxy-substituted derivative. mdpi.com

Another investigation into (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives assessed their ability to scavenge DPPH and ABTS radicals. nih.gov Derivatives with phenolic hydroxyl groups, such as those containing catechol or resorcinol (B1680541) moieties, showed potent radical scavenging activity in both assays. nih.gov

| Compound Class | Assay | Result | Source |

|---|---|---|---|

| Hydroxy-substituted N-benzimidazole benzamides | FRAP, DPPH | Excellent activity, more active than BHT | mdpi.com |

| Hydroxy-substituted N-benzimidazole benzamides | ABTS | Generally weak activity | mdpi.com |

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives | DPPH, ABTS | Potent radical scavenging activity with phenolic hydroxyl groups | nih.gov |

Molecular and Cellular Mechanisms of Action of N 5 Amino 2 Methoxyphenyl Benzamide Analogues

Modulation of Enzyme Activity

Cyclooxygenase-1 (COX-1) Inhibition

Analogues of N-(5-amino-2-methoxyphenyl)benzamide have been investigated as inhibitors of cyclooxygenase-1 (COX-1), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The development of 4- and 5-amino-2-alkoxy-N-phenylbenzamide scaffolds has been a focus of research, drawing from the structures of known COX-1 inhibitory analgesic agents. researchgate.netnih.gov

Specifically, 5-amino-2-ethoxy-N-(2- or 3-substituted phenyl)benzamide derivatives have demonstrated notable analgesic activity. researchgate.netnih.gov Among these, 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide has been shown to possess potent COX-1 inhibitory and analgesic properties, comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). researchgate.netnih.gov Another analogue, 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide, exhibited even more potent analgesic effects than indomethacin, with the added benefit of not causing apparent gastric damage. researchgate.netnih.gov

Table 1: COX-1 Inhibitory Activity of this compound Analogues

| Compound Name | Structure | COX-1 IC50 (µM) |

|---|---|---|

| 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | Potent, similar to indomethacin | |

| 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide | Weaker than indomethacin | |

| N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide (TFAP) | 0.80 ± 0.05 |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. While direct studies on this compound analogues as DPP-IV inhibitors are limited, research into related benzimidazole (B57391) derivatives provides insight into the potential of similar scaffolds.

A study on a series of benzimidazole derivatives identified compounds with dual inhibitory activity against both DPP-4 and xanthine (B1682287) oxidase (XO). bg.ac.rs Specifically, a 1,3-disubstituted-benzimidazole-2-imine and a 1,3-thiazolo[3,2-a]benzimidazolone derivative were effective dual inhibitors, with IC50 values for DPP-4 inhibition in the micromolar range. bg.ac.rs

Table 2: DPP-4 Inhibitory Activity of Benzimidazole Derivatives

| Compound Class | Specific Compound | DPP-4 IC50 (µM) |

|---|---|---|

| 1,3-disubstituted-benzimidazole-2-imine | Compound 5 | < 200 |

| 1,3-thiazolo[3,2-a]benzimidazolone derivative | Compound 8 | 177.96 ± 4.56 |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair and cell death. The benzamide (B126) moiety is a known pharmacophore that competitively binds to the catalytic site of PARP1, preventing the binding of NAD+. researchgate.net Research has explored various benzamide derivatives for their PARP inhibitory activity.

Studies on 3- and 4-phenoxybenzamides have identified compounds that selectively inhibit PARP10. nih.gov For instance, 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide were found to be cell-permeable and interfered with PARP10 toxicity, with IC50 values in the low micromolar range. nih.gov These compounds also exhibited selective inhibition of PARP2 over PARP1. nih.gov Other research has focused on benzimidazole PARP-1 inhibitors, which have shown promise but also some limitations regarding toxicity. nih.gov

Table 3: PARP Inhibitory Activity of Benzamide Derivatives

| Compound Name | PARP Target | IC50 (µM) |

|---|---|---|

| 4-(4-cyanophenoxy)benzamide | PARP10 | ~1-2 |

| 3-(4-carbamoylphenoxy)benzamide | PARP10 | 0.48 |

| 4-[(2-fluorobenzyl)oxy]benzamide | PARP10 | 0.23-0.71 |

| 4-(4-formylphenoxy)benzamide | PARP10 | 0.23-0.71 |

Tyrosine Kinase Inhibition (e.g., EGFR)

Epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is a key target in cancer therapy. Benzamide and benzamidine (B55565) derivatives have been designed and synthesized as mimics of 4-anilinoquinazolines, known EGFR tyrosine kinase inhibitors. nih.gov

Specific benzamide derivatives have demonstrated inhibitory activity against EGFR tyrosine kinase. nih.gov For instance, certain benzamides showed specific inhibition at a concentration of 10 µg/mL. nih.gov Furthermore, cyclic benzamidines have displayed potent inhibition of EGFR at a concentration of 1.0 µg/mL. nih.gov Derivatives of the EGFR inhibitor icotinib (B1223) have also been synthesized, with some showing inhibitory potency in the micromolar range. frontiersin.org

Table 4: EGFR Inhibitory Activity of Benzamide and Related Derivatives

| Compound Class | Specific Compound | EGFR IC50 (µM) |

|---|---|---|

| Benzamide derivative | Compound 1c | Specific inhibition at 10 µg/mL |

| Benzamide derivative | Compound 1d | Specific inhibition at 10 µg/mL |

| Cyclic benzamidine | Compound 3a | Potent inhibition at 1.0 µg/mL |

| Cyclic benzamidine | Compound 3b | Potent inhibition at 1.0 µg/mL |

| Icotinib derivative | Compound 3l | 0.42 |

Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition

Phosphoinositide-specific phospholipase C (PI-PLC) is a crucial enzyme in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate into second messengers. While PI-PLC is a recognized therapeutic target, there is a lack of specific data in the provided search results regarding the inhibition of PI-PLC by this compound or its close analogues. The development of inhibitors for PI-PLC is an ongoing area of research, with various compounds being investigated for their potential to modulate this enzyme's activity. nih.govnih.gov

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Research has investigated the inhibitory activities of benzoxazoles and their potential metabolites, including N-(2-hydroxy-4(or 5)-nitrophenyl)benzamides, on eukaryotic DNA topoisomerase I (Topo I) and II (Topo II). researchgate.net

Several of these benzamide derivatives have been found to inhibit both Topo I and Topo II. esisresearch.org For example, 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole were identified as significant DNA topoisomerase I inhibitors. esisresearch.org Other derivatives, such as 5-chloro-2-(p-methylphenyl)benzoxazole, exhibited significant inhibitory activity against DNA topoisomerase II. esisresearch.org

Table 5: DNA Topoisomerase Inhibitory Activity of Benzoxazole and Benzimidazole Derivatives

| Compound Name | Topoisomerase Target | IC50 (µM) |

|---|---|---|

| 2-Phenoxymethylbenzimidazole | Topo I | 14.1 |

| 5-amino-2-(p-fluorophenyl)benzoxazole | Topo I | 132.3 |

| 5-amino-2-(p-bromophenyl)benzoxazole | Topo I | 134.1 |

| 5-nitro-2-phenoxymethyl-benzimidazole | Topo I | 258 |

| 2-(p-chlorobenzyl)benzoxazole | Topo I | 443.5 |

| 5-amino-2-phenylbenzoxazole | Topo I | 495 |

| 2-(p-nitrobenzyl)benzoxazole | Topo II | 17.4 |

| 5-chloro-2-(p-methylphenyl)benzoxazole | Topo II | 22.3 |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole | Topo II | 91.41 |

Lanosterol (B1674476) 14α-Demethylase Inhibition (e.g., in Candida albicans)

Analogues of this compound have emerged as a promising class of inhibitors targeting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi like Candida albicans. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. The inhibition of CYP51 is the established mechanism of action for the widely used azole antifungal drugs.

Recent studies have focused on designing novel CYP51 inhibitors to combat the growing issue of azole resistance. cardiff.ac.uk Benzanilide-containing azoles have been designed and synthesized, demonstrating significant antifungal activity against fluconazole-sensitive Candida albicans. nih.gov Notably, these compounds also exhibited potent activity against azole-resistant strains. Mechanistic studies confirmed that these derivatives act by inhibiting the fungal CYP51 enzyme, thereby suppressing ergosterol production. nih.gov

Molecular docking studies have provided insights into the binding of these benzamide-type inhibitors within the active site of C. albicans CYP51. nih.gov The design of these molecules often incorporates a nitrogen-containing heterocycle that binds to the heme iron in the active site, while hydrophobic portions of the molecule interact with hydrophobic channels within the enzyme's binding pocket. nih.gov For instance, a series of hydroxy-propyl benzamide extended compounds were found to be active against C. albicans strains, with computational docking studies indicating optimal filling of the active site and additional binding interactions that could potentially counteract resistance mechanisms. cardiff.ac.uk

The antifungal efficacy of these benzamide analogues is often evaluated by determining their minimum inhibitory concentration (MIC) against various fungal strains. The table below summarizes the antifungal activity of representative benzamide derivatives against Candida albicans.

| Compound Type | Target Organism | Observed Activity | Reference |

| Benzanilide-containing azoles | Candida albicans (fluconazole-sensitive and resistant strains) | Potent antifungal activity, inhibition of CYP51 and ergosterol biosynthesis | nih.gov |

| Hydroxy-propyl benzamide derivatives | Candida albicans | Active against various strains | cardiff.ac.uk |

HIV-1 Viral Infectivity Factor (Vif) Inhibition

The Human Immunodeficiency Virus-1 (HIV-1) Viral Infectivity Factor (Vif) is an essential accessory protein that counteracts the host's innate antiviral defense mechanism mediated by the APOBEC3G (A3G) protein. Vif targets A3G for proteasomal degradation, thus allowing the virus to replicate efficiently. Small molecules that inhibit Vif function are therefore considered attractive candidates for novel anti-HIV-1 therapies.

Research has identified benzamide derivatives as a promising scaffold for the development of HIV-1 Vif inhibitors. These compounds are being investigated for their ability to disrupt the Vif-A3G interaction, thereby protecting A3G from degradation and allowing it to exert its antiviral function.

While direct studies on this compound are limited, research on structurally related compounds highlights the potential of this chemical class. For example, a study focused on the synthesis and biological evaluation of N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives revealed them to be potent HIV-1 Vif antagonists. This indicates that the methoxyphenyl)benzamide core can serve as a foundational structure for potent Vif inhibitors.

The mechanism of these inhibitors generally involves restoring the intracellular levels of A3G in the presence of Vif, which can then be incorporated into new viral particles, leading to the deamination of viral DNA and the production of non-infectious virions. The table below presents data on the anti-HIV-1 activity of a representative benzamide derivative.

| Compound | HIV-1 Strain | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |

| AH0109 (a benzamide derivative) | pNL4.3-GFP+ | C8166 T cells | 0.7 | 163 | >232 |

Receptor Interaction and Allosteric Modulation (e.g., Neuronal Nicotinic Acetylcholine (B1216132) Receptors - nAChRs)

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes in the central nervous system. nih.gov The modulation of nAChR activity is a key therapeutic strategy for a range of neurological and psychiatric disorders. Allosteric modulators, which bind to a site on the receptor that is distinct from the acetylcholine binding site, offer a more nuanced approach to controlling receptor function compared to direct agonists or antagonists. nih.gov

Benzamide analogues have been identified as a novel chemical class of negative allosteric modulators (NAMs) of human neuronal nicotinic receptors. nih.gov These compounds have been shown to inhibit nAChR activity, with some exhibiting selectivity for specific nAChR subtypes. nih.govnih.gov For instance, the lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, was found to inhibit human α4β2 nAChRs with a moderate preference over human α3β4 nAChRs. nih.govnih.gov

Structure-activity relationship (SAR) studies on a series of benzamide analogues have provided valuable insights into the chemical and structural properties that govern their inhibitory activity on nAChRs. nih.govnih.gov These studies are crucial for the rational design of more potent and selective nAChR modulators. The discovery of subtype-selective benzamide-based NAMs could significantly enhance our understanding of the specific roles of different nAChR subtypes in both normal physiological functions and in various disease states. nih.govnih.gov

The table below summarizes the inhibitory activity of a representative benzamide analog on different nAChR subtypes.

| Compound | nAChR Subtype | IC50 (µM) | Reference |

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | human α4β2 | 6.0 | nih.govnih.gov |

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | human α3β4 | ~30 | nih.gov |

Cell Cycle Perturbation and Apoptosis Induction in Cancer Cells

A significant area of investigation for benzamide derivatives, including analogues of this compound, is their potential as anticancer agents. A key mechanism through which these compounds exert their antitumor effects is by inducing cell cycle arrest and promoting apoptosis, or programmed cell death, in cancer cells.

Various studies have demonstrated the ability of benzamide derivatives to interfere with the normal progression of the cell cycle, often leading to an accumulation of cells in a specific phase, such as G2/M. For example, the resveratrol (B1683913) analogue, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), which shares structural similarities with the subject compound, has been shown to induce G2/M phase cell cycle arrest in human cervical cancer cells. nih.govresearchgate.net This cell cycle block is often accompanied by the modulation of key regulatory proteins. nih.govresearchgate.net

Following cell cycle arrest, these compounds can trigger the apoptotic cascade. N-substituted benzamides have been shown to induce the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway. mdpi.com This leads to the activation of caspases, the executioner enzymes of apoptosis. mdpi.com Specifically, the activation of caspase-9 has been observed following treatment with certain benzamides. mdpi.com Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit benzamide-induced apoptosis, further implicating the mitochondrial pathway. mdpi.com

Some benzamide derivatives have also been found to induce apoptosis through the extrinsic pathway, as evidenced by the increased expression of Fas and Fas-L proteins. nih.govresearchgate.net The dual induction of both intrinsic and extrinsic apoptotic pathways highlights the multifaceted anticancer activity of this class of compounds. The table below presents findings from studies on the pro-apoptotic and cell cycle-perturbing effects of relevant benzamide derivatives.

| Compound | Cancer Cell Line | Mechanism of Action | Key Findings | Reference |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | HeLa (cervical cancer) | G2/M phase cell cycle arrest, apoptosis induction | ATM/ATR-dependent G2/M arrest, caspase activation, decreased Bcl-xL, increased cytochrome c release, increased Fas/Fas-L expression | nih.govresearchgate.net |

| Declopramide (N-substituted benzamide) | 70Z/3 (mouse pre-B cell), HL60 (human promyelocytic leukemia) | Apoptosis induction, G2/M cell cycle block | Cytochrome c release, caspase-9 activation, p53-independent mechanism | mdpi.com |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogues | Jurkat (T-cell lymphoma), HL-60RG (human leukemia) | Cell cycle delay, cell death | Transient cell-cycle delay at low doses, apoptosis at high doses | cardiff.ac.uk |

Intervention in Cellular Signaling Pathways (e.g., Inflammatory Pathways, Phospholipid Metabolism)

Benzamide derivatives have been shown to modulate various cellular signaling pathways, including those involved in inflammation and phospholipid metabolism. While direct evidence for this compound in these specific pathways is still emerging, studies on related compounds provide a strong indication of their potential in these areas.

One area of interest is the impact of benzamide analogues on phospholipid metabolism. The 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which contain an amide functional group, are proposed to exert their anti-proliferative effects in cancer cells by interfering with phospholipid metabolism through the inhibition of phosphoinositide-specific phospholipase C (PI-PLC). nih.gov PI-PLC is a key enzyme in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The disruption of this pathway can have profound effects on cell growth and survival.

Furthermore, certain benzamido derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of both insulin (B600854) and leptin signaling pathways. nih.gov Inhibition of PTP1B is a therapeutic target for type 2 diabetes and obesity. The most potent of these benzamido compounds were found to modulate glucose metabolism and ameliorate dyslipidemia in high-fat diet-induced insulin-resistant obese mice, highlighting their impact on metabolic signaling pathways that are intricately linked with phospholipid metabolism. nih.gov

While the direct effects of this compound on inflammatory pathways such as NF-κB have not been extensively detailed, the modulation of signaling molecules like those in the phospholipid metabolism cascade can have downstream effects on inflammatory responses. Further research is needed to fully elucidate the specific interactions of this compound and its direct analogues with key inflammatory signaling nodes. The table below summarizes the effects of related benzamide derivatives on cellular signaling pathways.

| Compound Class | Target Pathway/Enzyme | Biological Effect | Reference |

| 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines | Phospholipid metabolism (PI-PLC) | Anti-proliferative activity in cancer cells | nih.gov |

| Benzamido derivatives | PTP1B | Anti-hyperglycemic and lipid-lowering effects | nih.gov |

Proteolytic Targeting Chimera (PROTAC) Mechanisms

A novel and rapidly advancing therapeutic modality is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. A PROTAC molecule typically consists of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Recent research has identified benzamide-type derivatives as highly promising ligands for Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex that is frequently utilized in PROTAC design. cardiff.ac.ukmdpi.commdpi.com These novel non-phthalimide CRBN binders have been developed through the optimization of their physicochemical properties, stability, and on-target affinity. cardiff.ac.ukmdpi.com

Conformationally-locked benzamide-type derivatives have been shown to mimic the interactions of the natural CRBN degron, exhibit enhanced chemical stability, and display a favorable selectivity profile in terms of recruiting neosubstrates. cardiff.ac.ukmdpi.commdpi.com The utility of these potent benzamide-based CRBN ligands has been demonstrated by incorporating them into PROTACs that effectively degrade target proteins such as BRD4 and HDAC6, outperforming previously described reference PROTACs.

The development of these benzamide derivatives as CRBN recruiters offers new opportunities for the design of highly selective and potent chemically inert proximity-inducing compounds. cardiff.ac.uk This highlights a cutting-edge application for analogues of this compound in the field of targeted protein degradation.

The table below provides an overview of the role of benzamide derivatives in PROTAC design.

| Benzamide Derivative Type | E3 Ligase Target | Application in PROTACs | Key Advantages | Reference |

| Conformationally-locked benzamides | Cereblon (CRBN) | E3 ligase recruiting ligand | Enhanced chemical stability, favorable selectivity profile, reduced neomorphic E3 ligase activity | cardiff.ac.ukmdpi.commdpi.com |

Structure Activity Relationship Sar Studies of N 5 Amino 2 Methoxyphenyl Benzamide Analogues

Impact of Substitutions on Biological Efficacy

The biological activity of N-(5-amino-2-methoxyphenyl)benzamide analogues can be significantly modulated by introducing various substituents at different positions of the molecule. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

The benzamide (B126) moiety is a critical component of the this compound scaffold, and its substitution pattern plays a pivotal role in determining biological efficacy. Research has shown that the nature and position of substituents on the benzamide ring can dramatically alter the activity of these compounds.

Electron-withdrawing groups at the meta and para positions of the benzamide ring have been found to enhance potency in some N-phenylbenzamide analogues. nih.gov For instance, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, para-substitution on the benzamide ring generally led to a considerable increase in potency. The rank order of potency for para-substituents was observed to be methoxy (B1213986) > fluoro > chloro > methyl > trifluoromethyl, indicating that a methoxy group at this position is particularly favorable for agonistic activity. nih.gov

Disubstitution on the benzamide ring has also been explored. Ortho,para-disubstitution with halogens, such as in o,p-dichloro and o,p-difluoro analogues, was found to improve potency compared to the corresponding mono-substituted compounds. nih.gov This suggests that the electronic and steric effects of multiple substituents can synergistically enhance the interaction with the biological target.

Conversely, the introduction of a chlorine atom or a nitro-group on the benzamide ring of some N-substituted benzamide derivatives has been shown to decrease their anti-proliferative activity. nih.gov This highlights the nuanced nature of SAR, where the effect of a substituent is highly dependent on the specific chemical scaffold and the biological target.

Table 1: Impact of Benzamide Moiety Substitutions on Biological Activity of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Analogues

| Compound ID | Benzamide Substitution | EC50 (μM) |

|---|---|---|

| 45 | p-methyl | 1.33 |

| 48 | p-chloro | 0.52 |

| 52 | p-fluoro | 0.45 |

| 54 | p-trifluoromethyl | 3.65 |

| 56 | p-methoxy | 0.059 |

| 49 | o,p-dichloro | 0.31 |

| 53 | o,p-difluoro | 0.13 |

| 57 | m,p-dimethoxy | 0.83 |

Data sourced from a study on GPR35 agonists. nih.gov

Modifications to the amino-methoxyphenyl ring of this compound analogues are also critical in defining their biological activity. The substituents on this ring can influence the compound's binding affinity and selectivity for its target.

In studies of N-phenylbenzamide analogues as antischistosomal agents, it was observed that meta-substitution on the anilide (amino-phenyl) portion of the molecule is important for potency. nih.gov For example, shifting a nitro substituent from the ortho to the meta position on the anilide ring resulted in increased activity. nih.gov This suggests that the positioning of substituents on the amino-methoxyphenyl ring is crucial for optimal interaction with the target.

A specific analogue, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has been synthesized and evaluated for its anti-HBV activity. nih.gov In this molecule, the amino group on the methoxyphenyl ring is methylated, and a chlorine atom is present on the other phenyl ring. This derivative demonstrated potent antiviral activity, indicating that modifications at both the amino group and other parts of the scaffold can lead to desirable biological effects. nih.gov